2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxane-2-butanoic Acid
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Overview
Description
2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxane-2-butanoic Acid is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group and a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxane-2-butanoic Acid typically involves the reaction of 4-fluorophenylacetic acid with 2,2-dimethyl-1,3-dioxane-4,6-dione under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the dioxane ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxane-2-butanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxane-2-butanoic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxane-2-butanoic Acid involves its interaction with specific molecular targets. The fluorophenyl group is known to enhance binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The dioxane ring provides structural stability and influences the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylacetic Acid: Shares the fluorophenyl group but lacks the dioxane ring.
2,2-Dimethyl-1,3-dioxane-4,6-dione: Contains the dioxane ring but does not have the fluorophenyl group.
Uniqueness
2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxane-2-butanoic Acid is unique due to the combination of the fluorophenyl group and the dioxane ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in various synthetic and research applications .
Properties
IUPAC Name |
4-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FO4/c1-15(2)10-20-16(21-11-15,9-3-4-14(18)19)12-5-7-13(17)8-6-12/h5-8H,3-4,9-11H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBLXQUGAYIAPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)(CCCC(=O)O)C2=CC=C(C=C2)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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